molecular formula C15H8Cl2O3 B1363772 (2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B1363772
M. Wt: 307.1 g/mol
InChI Key: BEWJBEULVJXHNS-RZNTYIFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a dichlorophenyl group and a hydroxybenzo[b]furan moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 6-hydroxybenzo[b]furan-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy group at the C-6 position enhances its biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H8Cl2O3

Molecular Weight

307.1 g/mol

IUPAC Name

(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C15H8Cl2O3/c16-9-2-1-8(12(17)6-9)5-14-15(19)11-4-3-10(18)7-13(11)20-14/h1-7,18H/b14-5-

InChI Key

BEWJBEULVJXHNS-RZNTYIFUSA-N

Isomeric SMILES

C1=CC2=C(C=C1O)O/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C2=O

Canonical SMILES

C1=CC2=C(C=C1O)OC(=CC3=C(C=C(C=C3)Cl)Cl)C2=O

Origin of Product

United States

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